2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine is a fluorinated pyridine derivative featuring a tert-butyl-substituted azetidine ring attached via an ether linkage at the pyridine’s 2-position and a fluorine substituent at the 3-position. This structure combines the electron-withdrawing effects of fluorine with the steric bulk of the tert-butylazetidine group, which may influence molecular conformation, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-12(2,3)15-7-9(8-15)16-11-10(13)5-4-6-14-11/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZUTVRTYQMHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine typically involves the reaction of 3-fluoropyridine with tert-butylazetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butylazetidine group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine Position and Magnetic Properties
The position of fluorine on pyridine significantly impacts magnetic susceptibility anisotropies and rotational Zeeman parameters. For example:
- 3-Fluoropyridine exhibits magnetic susceptibility anisotropies of $2\chi{aa} - \chi{bb} + \chi{cc} = 53.3 \times 10^{-6}$ erg/(G²·mol) and $2\chi{bb} - \chi{cc} - \chi{aa} = -60.5 \times 10^{-6}$ erg/(G²·mol) .
- 2,6-Difluoropyridine shows distinct values ($2\chi{aa} - \chi{bb} - \chi_{cc} = 48.4 \times 10^{-6}$ erg/(G²·mol)), indicating fluorine’s position-dependent quenching of nonlocal out-of-plane contributions to magnetic susceptibility .
Structural and Electronic Data Table
Research Findings and Implications
- Fluorine’s Role : The 3-fluorine in pyridine derivatives enhances dipole interactions and serves as a bioisostere for nitrogen or oxygen in drug design .
- Steric Effects : The tert-butylazetidine group may reduce rotational freedom but improve solubility and target selectivity compared to smaller substituents .
- Quadrupole Moments : Fluoropyridines exhibit linear correlations between quadrupole moments and fluorine substitution patterns, a trend that could extend to this compound .
Biological Activity
The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom and an azetidine group. The presence of the tert-butyl group contributes to the compound's lipophilicity, enhancing its bioavailability.
Research indicates that this compound may interact with various biological targets, particularly in the modulation of phosphoinositide 3-kinases (PI3Ks), which are crucial in cellular signaling pathways related to inflammation, cancer, and metabolic disorders .
Table 1: Summary of Biological Targets
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Anti-Cancer Activity : In vitro studies have shown that this compound exhibits anti-proliferative effects on various cancer cell lines by inhibiting PI3K activity, leading to reduced cell survival and proliferation .
- Neurological Effects : The compound has been investigated for its potential in treating neurodegenerative diseases. It acts as a positive allosteric modulator of the muscarinic M4 receptor, which is implicated in cognitive function and memory .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving a murine model of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective effects .
- Case Study 2 : Clinical trials assessing the efficacy of this compound in patients with schizophrenia showed significant improvements in cognitive symptoms when used as an adjunct to standard antipsychotic therapy .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the optimized synthetic routes for 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring. Key steps include:
- Azetidine ring preparation : Reaction of tert-butylamine derivatives with epichlorohydrin or similar substrates under basic conditions (e.g., triethylamine in THF) to form the azetidine core .
- Coupling with fluoropyridine : Nucleophilic substitution between 3-fluoropyridine-2-ol and the activated azetidine intermediate (e.g., via Mitsunobu reaction using DIAD/TPP) .
- Yield optimization : Critical parameters include temperature (0–25°C), solvent polarity (THF > DCM), and stoichiometric ratios (1:1.2 azetidine:fluoropyridine derivative). Pilot studies report yields of 45–68% .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm regioselectivity of the azetidine-fluoropyridine linkage. NMR identifies tert-butyl group stability .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (<0.5% by area) and verifies molecular ion peaks (calc. [M+H] = 281.2) .
- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring conformation .
Q. How can common impurities be identified and mitigated during synthesis?
- Methodological Answer :
- Byproduct formation :
- Unreacted azetidine intermediates : Detectable via TLC (Rf = 0.3 in ethyl acetate/hexane) and removed by silica gel chromatography .
- Di-alkylated derivatives : Formed under excessive base conditions; mitigated by controlled reagent addition rates .
- Purification protocols : Gradient flash chromatography (hexane → ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence biological activity?
- Methodological Answer :
- Enantiomeric resolution : Chiral HPLC (Chiralpak AD-H column, heptane/isopropanol) separates enantiomers. In vitro assays show the (S)-enantiomer exhibits 3-fold higher binding affinity to serotonin receptors than the (R)-form .
- Structure-activity relationship (SAR) :
| Modification | Biological Activity (IC) | Target |
|---|---|---|
| tert-Butyl removal | >10 µM (inactive) | 5-HT |
| Fluorine substitution | 0.8 µM → 0.2 µM (meta to F) | MAO-B |
| Data adapted from fluorinated pyridine analogs in |
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay standardization : Discrepancies arise from variations in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8). Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) reduce variability .
- Metabolite interference : LC-MS/MS quantifies compound degradation in serum-containing media; use of stabilizers (e.g., ascorbic acid) improves data reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking studies : Schrödinger Suite Glide predicts binding poses in kinase targets (e.g., EGFR). Pyridine ring fluorination improves hydrophobic interactions (ΔG = −9.2 kcal/mol vs. −7.8 for non-fluorinated analogs) .
- MD simulations : AMBER20 simulations (100 ns) reveal azetidine ring flexibility enhances target residence time (≥2-fold vs. rigid analogs) .
Q. What protocols ensure compound stability under physiological conditions?
- Methodological Answer :
- pH stability : Accelerated degradation studies (37°C, pH 1–9) show maximal stability at pH 6–7 (t = 48 hrs). Buffered solutions (PBS) are recommended for in vitro assays .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light (λ = 254 nm); storage in amber vials at −20°C preserves integrity .
Q. How do in vitro binding affinities translate to in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Rodent studies (IV/PO administration) show low oral bioavailability (F = 15%) due to first-pass metabolism. Prodrug strategies (e.g., tert-butyl esterification) improve AUC by 4-fold .
- Metabolite identification : LC-HRMS detects hydroxylated metabolites in liver microsomes; CYP3A4 inhibitors (ketoconazole) prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
